2-(1-Chloroethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
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Description
The compound “2-(1-Chloroethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole” is an organic compound containing a 1,3,4-oxadiazole ring, a chloroethyl group, and a 4-nitrophenyl group. The 1,3,4-oxadiazole ring is a five-membered aromatic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The chloroethyl group is an alkyl group consisting of two carbon atoms and a chlorine atom. The 4-nitrophenyl group consists of a phenyl ring (a six-membered aromatic ring of carbon atoms) with a nitro group (-NO2) attached to the fourth carbon .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, chloroformates are typically colorless, volatile liquids that degrade in moist air . The presence of the 4-nitrophenyl group could potentially make this compound a pale yellow color .Scientific Research Applications
Green Synthesis Approaches
The development of green synthesis methods for 1,3,4-oxadiazole derivatives, including compounds similar to 2-(1-Chloroethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, has been a focus of recent research. A notable study outlined an eco-friendly protocol for synthesizing 2-aryl-1,3,4-oxadiazoles using water as the reaction medium, highlighting the method's high yields, energy efficiency, and the elimination of catalysts, marking a significant step towards sustainable chemistry practices (Zhu et al., 2015).
Corrosion Inhibition
Research on the inhibitive effect of substituted oxadiazoles, including 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole, on the corrosion of mild steel in hydrochloric acid has revealed that these compounds can significantly impact the corrosion process. Specifically, studies have demonstrated how these oxadiazoles interact with the steel surface to prevent corrosion, providing insights into their potential applications in corrosion protection technologies (Lagrenée et al., 2001).
Antimicrobial and Antibacterial Activities
The antimicrobial and antibacterial properties of 1,3,4-oxadiazole derivatives have been extensively investigated. Research has highlighted the synthesis and evaluation of these compounds, showing significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings underline the potential of 1,3,4-oxadiazole derivatives in developing new antibacterial agents (Jafari et al., 2017).
Anti-inflammatory and Analgesic Applications
The exploration of 1,3,4-oxadiazole derivatives for their anti-inflammatory and analgesic properties has led to the discovery of compounds with promising therapeutic potential. Studies focusing on the synthesis and evaluation of these derivatives have found significant activity, emphasizing their potential in developing non-ulcerogenic anti-inflammatory and analgesic medications (Bhandari et al., 2010).
Liquid Crystalline and Luminescent Properties
Research into the liquid crystalline and photoluminescent properties of 1,3,4-oxadiazole derivatives has revealed their potential in materials science. Studies have shown that these compounds can exhibit various mesophases and emit strong fluorescence, suggesting applications in displays, sensors, and other optoelectronic devices (Abboud et al., 2017).
Properties
IUPAC Name |
2-(1-chloroethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O3/c1-6(11)9-12-13-10(17-9)7-2-4-8(5-3-7)14(15)16/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVSJAATNOYXMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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